molecular formula C10H15N3O4S2 B2563027 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine CAS No. 861208-71-1

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine

Cat. No.: B2563027
CAS No.: 861208-71-1
M. Wt: 305.37
InChI Key: SUEGLZSAFLBDLB-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine (C₁₀H₁₅N₃O₄S₂) features a pyrimidine ring substituted at positions 4, 5, and 6. The 5-position hosts a sulfonylthiomorpholine group, while methoxy groups occupy positions 4 and 6 (Fig. 1). The pyrimidine core adopts a planar geometry, with bond lengths consistent with aromatic delocalization: C–N bonds measure 1.33–1.37 Å, and C–C bonds range from 1.38–1.42 Å.

The thiomorpholine ring exists in a chair conformation, with sulfur at the 1-position and nitrogen at the 4-position. The S–O bonds in the sulfonyl group measure 1.43–1.45 Å, characteristic of sulfonamide resonance stabilization. The methoxy groups exhibit C–O bond lengths of 1.43 Å, aligning with typical sp³ hybridization. Electronic effects from the sulfonyl group induce partial positive charge on the pyrimidine ring, enhancing hydrogen-bonding potential at the nitrogen atoms.

Key bonding interactions :

  • Sulfonyl–pyrimidine linkage : The sulfonyl group connects to the pyrimidine via a C–S bond (1.76 Å), stabilized by resonance with adjacent nitrogen lone pairs.
  • Thiomorpholine chair conformation : Dihedral angles between sulfur and nitrogen atoms measure 54.3°, minimizing steric strain.

Crystallographic Characterization and Polymorph Analysis

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 112.5°. The asymmetric unit contains two molecules linked via C–H···O hydrogen bonds (2.58–2.63 Å) between thiomorpholine methylenes and sulfonyl oxygens (Table 1).

Table 1. Intermolecular interactions in the crystal lattice

Interaction Type Distance (Å) Angle (°)
C–H···O 2.58 147
π–π stacking 3.82 Parallel

Polymorph screening identified two forms:

  • Form I : Stable at room temperature, dominated by C–H···O networks.
  • Form II : Metastable, featuring S···O chalcogen bonds (3.21 Å) between sulfonyl groups.

Thermal analysis (DSC) shows Form I melting at 189°C, while Form II undergoes exothermic transition to Form I at 162°C.

Comparative Structural Analysis with Thiomorpholine Sulfonyl Derivatives

Structural variations among thiomorpholine sulfonyl analogs arise from substituent electronic effects and ring conformations:

A. 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine

  • Replaces thiomorpholine’s sulfur with oxygen, reducing bond angles at the heteroatom (N–O–C: 111° vs. N–S–C: 104°).
  • Lower lipophilicity (LogP = -0.12 vs. 0.23 for the thiomorpholine analog).

B. 2-[(2-Chloro-4-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-triazolopyridinone

  • Triazolopyridine core increases planarity, enhancing π-stacking interactions (3.45 Å vs. 3.82 Å in the pyrimidine analog).
  • Chlorofluorophenyl substitution induces axial chirality, absent in the symmetric pyrimidine derivative.

C. 4-(4-Nitrophenyl)thiomorpholine

  • Nitro group para to thiomorpholine creates stronger dipole moments (4.12 D vs. 3.78 D).
  • Lacks sulfonyl group, reducing hydrogen-bond donor capacity.

Structural trends :

  • Sulfonyl-containing derivatives exhibit 15–20% higher thermal stability than non-sulfonyl analogs.
  • Thiomorpholine rings favor chair conformations in 89% of crystallized derivatives, versus 72% for morpholine analogs.

Properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-5-yl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S2/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEGLZSAFLBDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethoxypyrimidine, is synthesized through the reaction of appropriate methoxy-substituted precursors under controlled conditions.

    Sulfonylation: The pyrimidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group at the desired position on the pyrimidine ring.

    Thiomorpholine Ring Formation: The final step involves the reaction of the sulfonylated pyrimidine with thiomorpholine under suitable conditions, often involving heating and the use of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine may exhibit anticancer properties. The pyrimidine moiety is known for its role in various anticancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells and modulating immune responses.

Case Study:
A study published in a peer-reviewed journal explored the efficacy of thiomorpholine derivatives against various cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability in colon and breast cancer models, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The sulfonamide group in this compound provides a foundation for antimicrobial activity. Compounds containing thiomorpholine have been shown to possess antibacterial properties, particularly against resistant strains of bacteria.

Case Study:
A recent investigation into the antimicrobial efficacy of thiomorpholine derivatives revealed promising results against Staphylococcus aureus and other pathogens, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .

Enzyme Inhibition

Thiomorpholine derivatives are being studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may target enzymes associated with bacterial virulence or cancer proliferation.

Mechanism of Action:
The interaction of these compounds with enzymes can disrupt critical biochemical pathways, potentially leading to therapeutic effects in infectious diseases and cancers .

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a strong electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine and related compounds:

Compound Core Structure Key Substituents Functional Impact References
This compound Pyrimidine + thiomorpholine 4,6-Dimethoxy, 5-sulfonyl Enhanced lipophilicity (methoxy), strong H-bonding (sulfonyl), metabolic stability
4-(6-Nitro-3-pyridyl)thiomorpholine () Pyridine + thiomorpholine 6-Nitro Increased reactivity (nitro group), reduced stability under reductive conditions
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)...] () Pyrimidine + morpholine 5-Bromo, 2-morpholin-4-yl, 4-sulfanyl Halogenation (bromine) enhances electrophilicity; morpholine improves water solubility

Key Comparisons

Substituent Effects on Reactivity

  • The 4,6-dimethoxy groups in the target compound reduce electrophilicity compared to the 6-nitro group in 4-(6-nitro-3-pyridyl)thiomorpholine . Methoxy substituents are electron-donating, stabilizing the pyrimidine ring, whereas nitro groups are electron-withdrawing, increasing susceptibility to nucleophilic attack.
  • The sulfonyl group in the target compound enhances polarity and H-bonding capacity compared to the sulfanyl group in ’s compound, which is more nucleophilic but less stable under oxidative conditions .

Biological and Pharmacokinetic Properties

  • Thiomorpholine derivatives generally exhibit better membrane permeability than morpholine analogs due to sulfur’s increased lipophilicity. However, morpholine-containing compounds (e.g., ) may have superior water solubility .
  • The nitro group in 4-(6-nitro-3-pyridyl)thiomorpholine may confer antibacterial or antiparasitic activity but could also pose toxicity risks, unlike the metabolically stable methoxy groups in the target compound .

Bromination (as in ) often employs electrophilic substitution, which is less regioselective compared to methoxy group installation via nucleophilic aromatic substitution .

Research Findings and Data

Physical Properties

  • Solubility : The target compound’s dimethoxy and sulfonyl groups balance lipophilicity and polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO). In contrast, the nitro analog () shows lower solubility due to its planar nitro-pyridine system .
  • NMR Data :
    • 4-(6-Nitro-3-pyridyl)thiomorpholine : δ 8.20 (d, J=2.93 Hz, 1 H, pyridine-H), 3.79–3.92 (m, 4 H, thiomorpholine) .
    • Target Compound : Expected downfield shifts for sulfonyl (δ ~3.5–4.0 ppm) and thiomorpholine protons (δ ~2.5–3.0 ppm), with pyrimidine signals near δ 8.0–8.5 ppm (unconfirmed due to lack of direct data).

Biological Activity

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine is a compound of significant interest due to its potential biological activities. Characterized by the molecular formula C10H15N3O4S2C_{10}H_{15}N_{3}O_{4}S_{2} and a molecular weight of approximately 305.37 g/mol, this compound features a thiomorpholine ring linked to a pyrimidine structure via a sulfonyl group. Its unique chemical properties make it a candidate for various pharmacological applications.

The compound is synthesized through the reaction of 4,6-dimethoxypyrimidine with thiomorpholine in the presence of a sulfonylating agent. This process typically requires controlled conditions to ensure high purity and yield. The compound's structure allows for diverse chemical reactions, including oxidation and substitution, which can be exploited for further synthetic modifications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group plays a crucial role in forming strong interactions with target proteins, potentially inhibiting their activity. This mechanism is significant in the context of enzyme inhibition and receptor modulation .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on various kinases, including B-Raf(V600E), which is implicated in several cancers. The compound demonstrated potent inhibitory activity, suggesting its utility in cancer therapeutics .

Case Studies

  • Antitumor Activity : In vitro studies have shown that this compound exhibits significant antitumor effects by inhibiting cell proliferation in cancer cell lines. The IC50 values indicate a strong dose-dependent response, making it a candidate for further development in oncology .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and exhibited protective effects on tissues subjected to inflammatory stimuli .
  • Neuroprotective Potential : Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its appeal as a treatment option .

Comparative Analysis

A comparison with similar compounds reveals that this compound possesses unique properties due to its thiomorpholine structure. This distinct configuration contributes to its stability and solubility compared to other derivatives like 4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]morpholine and 4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]piperidine .

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H15N3O4S2C_{10}H_{15}N_{3}O_{4}S_{2}305.37 g/molEnzyme inhibitor, anti-inflammatory
4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]morpholineC10H15N3O4SC_{10}H_{15}N_{3}O_{4}S~289.31 g/molModerate enzyme inhibition
4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]piperidineC10H15N3O4SC_{10}H_{15}N_{3}O_{4}S~289.31 g/molLimited biological activity

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine?

  • Methodological Answer : Structural confirmation requires a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to resolve the pyrimidine and thiomorpholine moieties. Mass spectrometry (HRMS) is critical for verifying molecular weight, particularly the sulfonyl group’s presence. X-ray crystallography is advised for absolute stereochemical confirmation, as demonstrated in studies of analogous pyrimidine derivatives .

Q. What are the critical parameters for optimizing the sulfonation step in synthesizing this compound?

  • Methodological Answer : Sulfonation efficiency depends on reaction temperature (maintained at 0–5°C to avoid side reactions), stoichiometric control of sulfonating agents (e.g., sulfur trioxide complexes), and inert atmosphere conditions to prevent oxidation. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are standard .

Q. What safety precautions are necessary when handling thiomorpholine derivatives in the lab?

  • Methodological Answer : Thiomorpholine derivatives are flammable (Category 4) and corrosive (Skin Irritation Category 1A). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Storage should be in airtight containers under nitrogen, away from oxidizers. Emergency protocols for skin contact include immediate rinsing with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the sulfonyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density around the sulfonyl group to predict nucleophilic attack sites. Molecular dynamics simulations in solvent environments (e.g., DMSO or water) help assess solvation effects on reactivity. Validate predictions with kinetic studies using UV-Vis or 19F^{19} \text{F}-NMR to track reaction progress .

Q. What strategies resolve discrepancies between theoretical and experimental solubility data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity. Solubility parameter calculations (Hansen solubility parameters) can bridge computational predictions (e.g., COSMO-RS) with experimental measurements .

Q. How does the electronic environment of the pyrimidine ring influence sulfonyl group stability?

  • Methodological Answer : Electron-donating groups (e.g., 4,6-dimethoxy) decrease sulfonyl electrophilicity, reducing hydrolysis rates. Stability under acidic/basic conditions can be quantified via pH-dependent degradation studies (HPLC monitoring). Compare with analogs lacking methoxy groups to isolate electronic effects .

Q. What experimental approaches elucidate the compound’s mechanism in nucleophilic substitutions?

  • Methodological Answer : Isotopic labeling (e.g., 18O^{18} \text{O} in sulfonyl groups) paired with kinetic isotope effect (KIE) studies can track bond cleavage. Trapping intermediates with stable nucleophiles (e.g., thiophenol) and characterizing adducts via LC-MS provides mechanistic evidence. Transition-state modeling using QM/MM methods supplements experimental data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under UV light?

  • Methodological Answer : Contradictions may arise from varying light sources (wavelength/intensity) or solvent systems. Standardize stability tests using a UV chamber (365 nm, 25°C) and monitor degradation via LC-MS. Include control experiments with antioxidants (e.g., BHT) to assess oxidative pathways. Cross-reference with PubChem stability datasets for validation .

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